molecular formula C15H17NO3 B3141962 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone CAS No. 494771-45-8

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone

Cat. No.: B3141962
CAS No.: 494771-45-8
M. Wt: 259.3 g/mol
InChI Key: YGLMZKPNBGKNJV-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone is a chemical building block of significant interest in medicinal chemistry, particularly for the development of novel anticancer therapeutics. It features a vicinal diaryl-substituted architecture, which is recognized as a privileged scaffold in drug discovery for its diverse biological properties . The 3,5-dimethylisoxazole moiety is a key structural feature found in various biologically active compounds and is frequently employed in the synthesis of more complex molecules for pharmaceutical research . This compound serves as a versatile precursor or intermediate in organic synthesis. Its molecular framework is highly relevant for constructing potential inhibitors and modulators of biological targets. Researchers are exploring its application in the design and synthesis of new chemical entities, especially those with antiproliferative activity against challenging cancer cell lines, such as hepatocellular carcinoma and breast cancer . The presence of the acetone functional group provides a reactive handle for further chemical modifications, allowing for the generation of focused libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal consumption. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(17)8-13-4-6-14(7-5-13)18-9-15-11(2)16-19-12(15)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLMZKPNBGKNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone typically involves the reaction of 3,5-dimethylisoxazole with a suitable phenyl acetone derivative. One common method includes the use of a base-catalyzed reaction where the phenyl acetone derivative is treated with 3,5-dimethylisoxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key differentiator is its acetone (ketone) group. Comparisons with analogs highlight how functional groups influence properties and applications:

Compound Name Functional Group Key Structural Features Synthesis Method Applications/Notes References
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone Ketone Phenylacetone + isoxazole-methoxy Not explicitly described (likely via alkylation or coupling) Potential intermediate for drug discovery or materials N/A
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid Carboxylic acid Benzoic acid + isoxazole-methoxy Hydrolysis of methyl ester (e.g., NaOH in THF/MeOH) Precursor for amides or esters in bioactive molecules
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(3-(hydroxymethyl)phenyl)benzamide Amide Benzamide + hydroxymethylphenyl substituent Coupling of acid with amine, purified via column chromatography Potential kinase inhibitor or antimicrobial agent
(2E)-3-{4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl}acrylic acid α,β-Unsaturated carboxylic acid Acrylic acid + isoxazole-methoxy Discontinued synthesis (exact method unclear) Likely investigated for polymer or drug conjugation
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]-3-methoxybenzaldehyde Aldehyde Benzaldehyde + isoxazole-methoxy + methoxy Not detailed in evidence Reactive aldehyde for Schiff base formation or coordination chemistry

Biological Activity

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.

The synthesis of this compound involves the reaction of 3,5-dimethylisoxazole with phenolic compounds to yield the desired acetone derivative. The chemical structure can be represented as follows:

C13H15N1O3\text{C}_{13}\text{H}_{15}\text{N}_{1}\text{O}_{3}

This compound features a methoxy group attached to a phenyl ring and an isoxazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the isoxazole structure exhibit significant antimicrobial properties. For instance, derivatives of 3,5-dimethylisoxazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.8 to 39.0 µg/mL, indicating strong antibacterial potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay. This compound demonstrated significant radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid . Such properties suggest its potential use in preventing oxidative stress-related diseases.

Hemorheological Effects

Research has indicated that this compound exhibits notable hemorheological activity, which may be beneficial in conditions affecting blood flow and viscosity . This property is particularly relevant for developing therapies for cardiovascular diseases.

Study 1: Antibacterial Properties

In a controlled study examining the antibacterial effects of various isoxazole derivatives, this compound was found to inhibit bacterial growth effectively. The study reported MIC values lower than those of traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Study 2: Antioxidant Efficacy

A comparative analysis of several isoxazole derivatives revealed that this compound exhibited superior antioxidant activity. The findings highlighted its potential application in formulations aimed at combating oxidative stress .

Data Summary Table

Property Value
Molecular Weight229.27 g/mol
Antibacterial MIC7.8 - 39.0 µg/mL
Antioxidant IC50Comparable to ascorbic acid
Hemorheological ActivitySignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone
Reactant of Route 2
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4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone

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